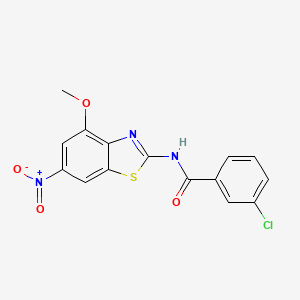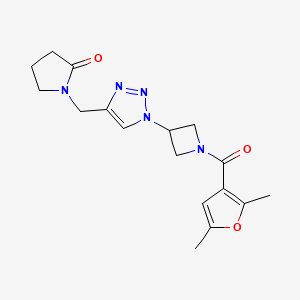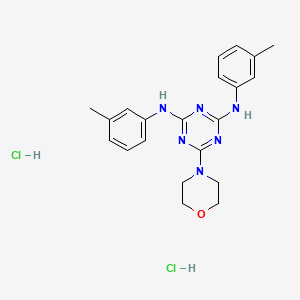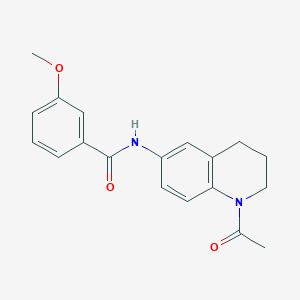
3-(2-Pyridin-2-ylethoxy)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 3-(2-Pyridin-2-ylethoxy)propanenitrile consists of a pyridine ring attached to a propanenitrile group via an ethoxy bridge .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-Pyridin-2-ylethoxy)propanenitrile include a molecular weight of 176.22 and a molecular formula of C10H12N2O .Wissenschaftliche Forschungsanwendungen
Metal Complex Synthesis :
- A study demonstrated the use of a derivative of 3-(2-Pyridin-2-ylethoxy)propanenitrile in the formation of a square planar Ni(II) complex. This complex was characterized using single-crystal X-ray crystallography and various spectroscopic techniques (Kitos et al., 2016).
Chemical Structure Analysis :
- Research on 4-(2-Cyanoethylsulfanyl)-5′-(pyridin-4-yl)tetrathiafulvalene, a related compound, revealed insights into molecular structures, including the coplanarity of non-H atoms and weak intermolecular interactions (Li, Wang, & Xiao, 2011).
Synthesis of Metal Dithiocarbamate Complexes :
- A study synthesized metal dithiocarbamate complexes based on an amine containing pyridyl and nitrile groups, derived from a similar molecule, and analyzed their properties using spectroscopic data and X-ray crystallography (Halimehjani et al., 2015).
Fluorophore-based Nicotinonitriles Synthesis :
- Research developed a protocol for synthesizing poly-functionalized innovative nicotinonitriles, incorporating pyrene and fluorene moieties, through a domino reaction involving a derivative of 3-(2-Pyridin-2-ylethoxy)propanenitrile. This study explored the photophysical properties of these compounds (Hussein, El Guesmi, & Ahmed, 2019).
Catalysis in Organic Synthesis :
- A derivative of 3-(2-Pyridin-2-ylethoxy)propanenitrile was used in synthesizing 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, showcasing its role in facilitating organic synthesis under green chemistry conditions (Zhang et al., 2016).
Ligand Development for Rhodium Complexes :
- The compound was utilized in the development of rhodium complexes for catalyzing hydrosilylation of alkenes, highlighting its potential in catalysis and material science (Capka, Czakóová, & Schubert, 1993).
Single-Molecule Magnet Behavior :
- In a study, a derivative of this compound was used in synthesizing a family of planar hexanuclear CoLn clusters demonstrating single-molecule magnet behavior (Li et al., 2019).
Synthesis of Novel Pyridine Derivatives :
- Research focused on the synthesis of novel pyridine derivatives, including pyrazoles, isoxazoles, and pyrazolopyridazine derivatives, using a related compound (Ali, 2010).
Cadmium Complexation :
- A study explored the complexation of Cadmium(II) using a tetradentate ligand resulting from the condensation of a related pyridine derivative (Hakimi et al., 2013).
Synthesis of Bipyrazoles and Pyrazolylpyrimidines :
- A derivative was utilized in synthesizing bipyrazoles, pyrazolylpyrimidines, and related compounds, demonstrating its versatility in organic synthesis (Dawood, Farag, & Ragab, 2004).
Synthesis and Reactions for Multifunctional Pyridine :
- Research showcased the synthesis of multifunctional pyridine derivatives and their reactions with nitrogen binucleophiles (Ali, Elsayed, & Abdalghfar, 2010).
Construction of High-Spin Manganese Clusters :
- The compound was used in constructing high-spin Mn aggregates, contributing to advancements in the field of magnetic materials (Bai et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-pyridin-2-ylethoxy)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-6-3-8-13-9-5-10-4-1-2-7-12-10/h1-2,4,7H,3,5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQGGWZFPLXHEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCOCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Pyridin-2-ylethoxy)propanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-3-oxopiperazin-2-yl)acetate](/img/structure/B3001248.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3001249.png)
![Tert-butyl 3-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B3001253.png)



![3,4-dimethoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B3001258.png)

![N-[2-(4-Methoxy-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3001262.png)
![2-Benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3001263.png)


![2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione](/img/structure/B3001266.png)
